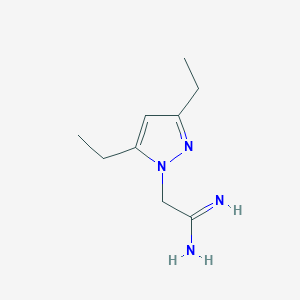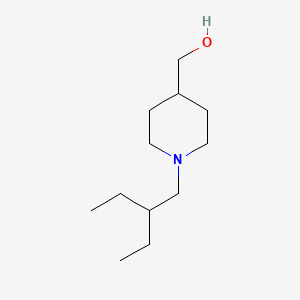
2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine, such as 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, involves reactions like that of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone, yielding a 71% yield.Molecular Structure Analysis
The molecular structure of similar compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has been determined using techniques like X-ray crystallography. These studies reveal that molecules like 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine consist of a pyridine–thiazole moiety and a pyrazole ring, with all non-hydrogen atoms being planar.Chemical Reactions Analysis
The chemical behavior of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives in reactions, such as those with [PdClMe (COD)], is complex and results in various palladium complexes characterized by NMR, mass spectrometry, and X-ray crystallography . These complexes have shown low catalytic activity in reactions like ethylene oligomerization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine have been studied. For instance, compounds like 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its complexes exhibit various coordination geometries and supramolecular networks through hydrogen bonding and weak molecular interactions, as revealed in their crystalline architectures.Applications De Recherche Scientifique
Amphiphilic Receptor for Dopamine and Amphetamines
- A study reported the synthesis of sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, demonstrating its ability to interact with dopamine and amphetamines, forming stable complexes. This compound exhibited an amphiphilic character and was able to form a double helical supramolecular structure with amphetamine (Reviriego et al., 2006).
Green Synthesis of Pyrano[2,3-c]-Pyrazoles
- Another research highlighted the green, solvent-free synthesis of Pyrano[2,3-c]pyrazoles, emphasizing a novel and environmentally friendly approach to obtaining these compounds without using solvents (Al-Matar et al., 2010).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activity. Among the synthesized compounds, some exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez et al., 2016).
Synthesis of Oxadiazolyl and Antimicrobial Activity
- Research on the synthesis of new ethanone derivatives containing the 1H-pyrazol-1-yl group and their evaluation as antibacterial agents against common pathogenic bacteria showed promising results, demonstrating the potential of pyrazole derivatives in developing new antimicrobial agents (Asif et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-3-7-5-8(4-2)13(12-7)6-9(10)11/h5H,3-4,6H2,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSYHCHBXWTFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=N)N)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine](/img/structure/B1471858.png)

![(1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1471864.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1471865.png)

![3-(Piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1471869.png)






